1-Ethynyl-4-nitrobenzene 1-Ethynyl-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 937-31-5
VCID: VC0013769
InChI: InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
SMILES: C#CC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C8H5NO2
Molecular Weight: 147.13 g/mol

1-Ethynyl-4-nitrobenzene

CAS No.: 937-31-5

VCID: VC0013769

Molecular Formula: C8H5NO2

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

1-Ethynyl-4-nitrobenzene - 937-31-5

Description

1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylacetylene, is an organic compound with the molecular formula C₈H₅NO₂. It features an ethynyl group (C≡C) attached to a benzene ring, with a nitro group (NO₂) at the para position. At room temperature, this compound exists as a solid . It is used as a building block in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals, and in developing advanced materials like polymers and nanomaterials.

1-Ethynyl-4-nitrobenzene can be synthesized through the Sonogashira coupling reaction, which involves coupling 4-iodonitrobenzene with acetylene using a palladium catalyst and a copper co-catalyst. It can also be produced through the nitration of phenylacetylene using concentrated sulfuric and nitric acids. On an industrial scale, optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization and chromatography are employed to ensure high yields and purity.

The compound has diverse applications in scientific research, including its use in studying enzyme mechanisms and as a probe in biochemical assays. Its biological activity includes enzyme inhibition and interference with cellular signaling pathways. The compound can inhibit enzymes by binding to their active sites, and it can interfere with cellular signaling pathways by modifying key signaling molecules, leading to altered cellular responses. Other nitroaromatic compounds that share similar characteristics and applications include compounds like 2-nitrophenylacetylene and 3-nitrophenylacetylene, which, like 1-Ethynyl-4-nitrobenzene, have a nitro group attached to a benzene ring with an ethynyl group, varying only in the position of the nitro group .

CAS No. 937-31-5
Product Name 1-Ethynyl-4-nitrobenzene
Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
IUPAC Name 1-ethynyl-4-nitrobenzene
Standard InChI InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
Standard InChIKey GAZZTEJDUGESGQ-UHFFFAOYSA-N
SMILES C#CC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES C#CC1=CC=C(C=C1)[N+](=O)[O-]
Synonyms 1-Ethynyl-4-nitrobenzene; (4-Nitrophenyl)acetylene; (4-Nitrophenyl)ethyne; (p-Nitrophenyl)acetylene; 1-Ethynyl-4-nitrobenzene; 1-Nitro-4-ethynylbenzene; 4-Ethynyl-1-nitrobenzene; 4-Ethynylnitrobenzene; 4-Nitroethynylbenzene; NSC 71089; p-Ethynylnitro
Reference Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem
PubChem Compound 136752
Last Modified Sep 14 2023

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